3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Description
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine-derived compound featuring a 3-chlorobenzyloxyethyl substituent. Its molecular structure combines a piperidine ring—a six-membered amine heterocycle—with an ethyl linker bonded to a 3-chlorobenzyloxy group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWUBCVOCXTDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction between 3-chlorobenzyl chloride and piperidine results in the formation of an intermediate compound, which is then further reacted with ethylene oxide to introduce the ethoxy group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Substituent Position : Moving the chloro group from the 3- to 2- or 4-position alters electronic effects. The meta (3-) position in the target compound may offer optimal resonance stabilization .
- Linker Length: Ethyl linkers (vs.
- Ring Size : Azetidine analogues (4-membered rings) exhibit reduced ring strain but may compromise binding affinity compared to piperidine derivatives .
Table 2: Antimicrobial Activity of Related Compounds (From )
| Compound Class | Gram-positive Bacteria Inhibition | Antifungal Activity (C. albicans, A. niger) | Notable Derivatives |
|---|---|---|---|
| 2-Thiouracil derivatives | Moderate (e.g., 3a, 3b) | Low to moderate | 4a (piperidine) |
| Piperidine-linked derivatives | High (e.g., 5a, 6d) | High (e.g., 6f, 5b) | 6f (morpholine) |
| Phthalimido derivatives | Moderate (7b, 7d) | Moderate | N/A |
Insights :
Physicochemical Properties:
Biological Activity
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring attached to a 3-chlorobenzyl ether group via an ethyl chain. Its molecular formula is , with a molecular weight of approximately 290.23 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific and industrial fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors in the brain. This interaction influences various signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Key Mechanisms:
- Receptor Modulation : The compound may bind to neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in cell proliferation, contributing to its antitumor effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting cancer cell proliferation through enzyme modulation.
- Antimicrobial Properties : The compound has been investigated for its potential antibacterial and antifungal activities against various pathogens .
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may have implications for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the antitumor effects of various piperidine derivatives, this compound was found to inhibit cell growth in vitro. The mechanism was linked to the downregulation of specific oncogenes involved in cell cycle progression. Further investigations are needed to explore its efficacy in vivo.
Case Study: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group was noted as a contributing factor to its enhanced activity compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
